molecular formula C18H20N4O3S B5126041 1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B5126041
M. Wt: 372.4 g/mol
InChI Key: DQXHWLVZXAEBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include cyclization and substitution processes to introduce various functional groups into the quinoline core. While the specific synthesis route for the compound is not directly documented, analogous methods have been employed in the synthesis of related quinoline and thiadiazole derivatives. For example, compounds with similar structural motifs have been synthesized through reactions involving cyclization of acetylamino thioacylhydrazones or through the reaction of lithiated compounds with ethoxymethylenecyanoacetic acid ethyl ester, followed by subsequent functional group modifications (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983); (Bänziger, M., Cercus, J., Stampfer, W., & Sunay, U., 2000).

Molecular Structure Analysis

The molecular structure of 1-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring, substituted with various functional groups. The presence of the thiadiazole ring introduces nitrogen and sulfur heteroatoms, adding to the compound's chemical reactivity and potential for further functionalization. Studies on similar compounds have focused on the synthesis and structural elucidation using techniques like NMR and X-ray crystallography to understand the spatial arrangement and electronic distribution within the molecule (Shishkina, S., Levandovskiy, I., Ukrainets, I., Sidorenko, L., Grinevich, L. A., & Yanchuk, I., 2018).

properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-5-22-9-13(15(23)12-8-11(25-4)6-7-14(12)22)16(24)19-18-21-20-17(26-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXHWLVZXAEBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=C(S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide

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